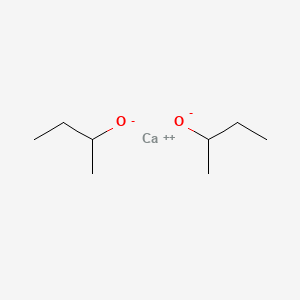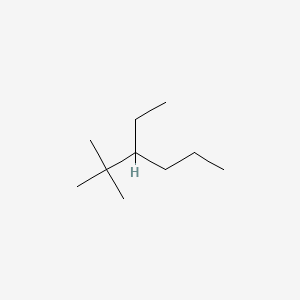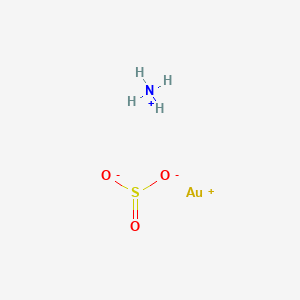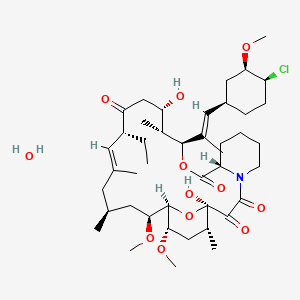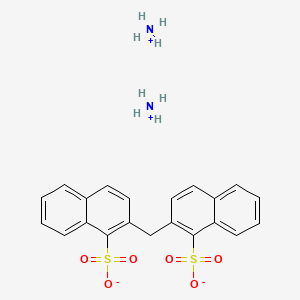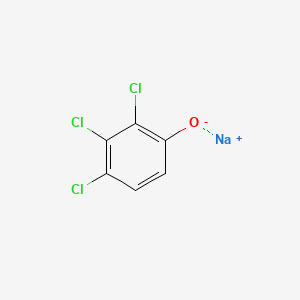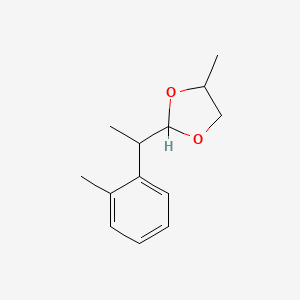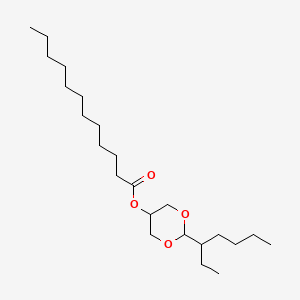
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate is an organic compound with the molecular formula C23H44O4 It is a derivative of lauric acid, featuring a dioxane ring substituted with an ethylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate typically involves the esterification of lauric acid with 2-(1-ethylpentyl)-1,3-dioxane. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dioxane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Lauric acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate involves its interaction with molecular targets through its ester and dioxane functional groups. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability. In biological systems, it may interact with cell membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Ethylpentyl)-1,3-dioxane: A precursor in the synthesis of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate.
Lauric Acid: The parent compound from which the laurate ester is derived.
2-(1-Ethylpentyl)-1,3-dioxolan-4-yl methyl laurate: A structurally similar compound with a dioxolane ring instead of a dioxane ring.
Uniqueness
This compound is unique due to its specific combination of a dioxane ring and laurate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
97552-68-6 |
|---|---|
Fórmula molecular |
C23H44O4 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(2-heptan-3-yl-1,3-dioxan-5-yl) dodecanoate |
InChI |
InChI=1S/C23H44O4/c1-4-7-9-10-11-12-13-14-15-17-22(24)27-21-18-25-23(26-19-21)20(6-3)16-8-5-2/h20-21,23H,4-19H2,1-3H3 |
Clave InChI |
IKKWBFMGTZBQTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1COC(OC1)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





